

2-(BenzylOxy)pyridin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(BenzylOxy)pyridin-3-amine

Cat. No.: B1287791

[Get Quote](#)

An In-depth Technical Guide to **2-(BenzylOxy)pyridin-3-amine**: Properties, Synthesis, and Applications

Introduction

2-(BenzylOxy)pyridin-3-amine, a substituted aminopyridine, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which combines an electron-deficient pyridine ring with a lipophilic benzylOxy moiety and a nucleophilic amino group, makes it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Part 1: Chemical Identity and Structural Features

The fundamental identity of a chemical compound is established by its nomenclature, CAS registry number, and structural formula.

Table 1: Compound Identification

Identifier	Value
Primary Name	2-(BenzylOxy)pyridin-3-amine
Synonyms	3-Amino-2-(benzyloxy)pyridine, 3-(BenzylOxy)pyridin-2-amine, 2-Aminopyridin-3-yl benzyl ether[1]
CAS Number	24016-03-3[1][2]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O[1][2][3]

| IUPAC Name | 3-(phenylmethoxy)pyridin-2-amine[2] |

Structural Elucidation

The molecule consists of a pyridine ring substituted at the 2-position with a benzyloxy group (-OCH₂C₆H₅) and at the 3-position with an amine group (-NH₂). The benzyloxy group introduces significant steric bulk and lipophilicity, while the primary amine serves as a key nucleophilic center and a hydrogen bond donor.

- SMILES:Nc1ncccc1OCCc2ccccc2
- InChI:1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)[2][4]
- InChIKey:NMCBWICNRJLKKM-UHFFFAOYSA-N[2]

Crystallographic studies of the related isomer, 3-(benzyloxy)pyridin-2-amine, reveal that the pyridine and benzene rings are not coplanar, with a dihedral angle of 35.94 (12)° between the ring planes.[5] This non-planar conformation is a critical feature influencing its interaction with biological targets. The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, forming dimeric structures.[5]

Caption: 2D structure of **2-(BenzylOxy)pyridin-3-amine**.

Part 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification, purification, and structural confirmation of the compound.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	200.24 g/mol	[1] [2]
Exact Mass	200.094963011 Da	[2]
Appearance	Faint beige powder / Light Brown Solid	[1] [6]
Melting Point	92-94 °C	
Purity	≥95% - 99%	[1]
XLogP3-AA	2.0	[2] [3]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

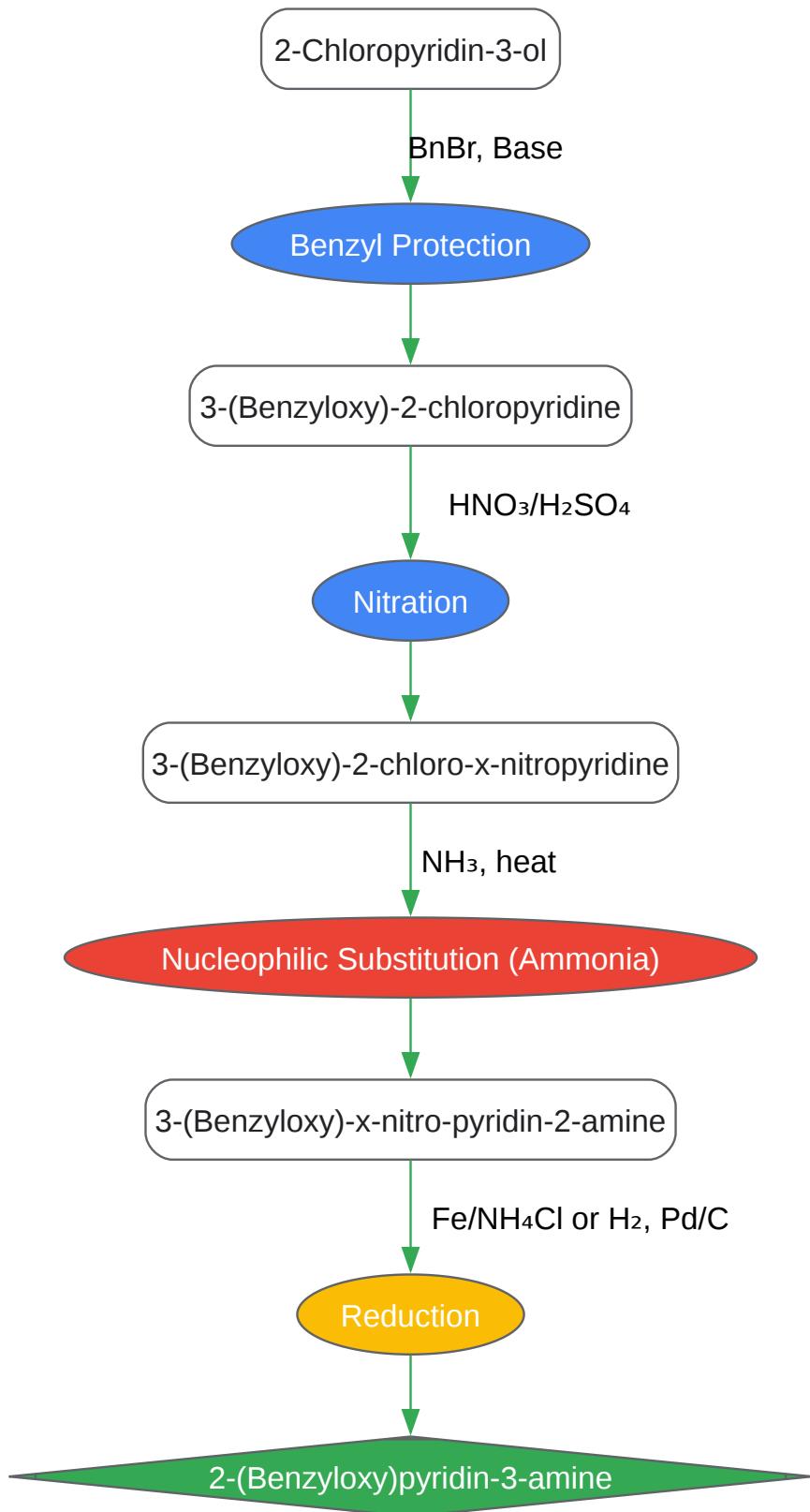
| Rotatable Bond Count | 3 |[\[2\]](#) |

Solubility and Stability

Due to the presence of both a polar aminopyridine core and a nonpolar benzyloxy group, this compound exhibits solubility in a range of organic solvents. It is recommended to be stored in a refrigerator at 2-8°C under an inert atmosphere and kept in a dark place to prevent degradation.[\[7\]](#)

Spectroscopic Profile

The structural features of **2-(BenzylOxy)pyridin-3-amine** give rise to a characteristic spectroscopic signature.


- **¹H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals for the aromatic protons of the pyridine and benzene rings, the benzylic methylene protons, and the amine protons.[4]
 - Aromatic Protons (Pyridine & Benzene): Typically appear in the range of δ 6.5–7.7 ppm.
 - Methylene Protons (-OCH₂-): A characteristic singlet is observed around δ 5.04 ppm.[4]
 - Amine Protons (-NH₂): A broad signal, exchangeable with D₂O, is expected around δ 4.8 ppm.[4][8]
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by N-H stretching vibrations for the primary amine and C=C/C=N vibrations for the aromatic rings.[8]
 - N-H Stretch: Primary amines typically show a pair of sharp to medium bands in the 3300–3500 cm⁻¹ region.[8]
 - Aromatic C-H Stretch: Found just above 3000 cm⁻¹.
 - C=C and C=N Stretch: Strong absorptions in the 1450–1600 cm⁻¹ region.
 - C-O Stretch (Ether): A strong band is expected in the 1200-1250 cm⁻¹ range.
- **Mass Spectrometry:** The compound's molecular weight can be confirmed by mass spectrometry. The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this molecule ($M^+ = 200$).[8] The monoisotopic mass is 200.09496 Da.[2][3]

Part 3: Synthesis and Reactivity

While specific synthetic procedures for **2-(benzyloxy)pyridin-3-amine** are not extensively detailed in public literature, a logical and efficient pathway can be inferred from established pyridine chemistry and syntheses of related analogs.

Proposed Synthesis Pathway

A common strategy for introducing an amine group to a pyridine ring is through the reduction of a corresponding nitro compound. A plausible multi-step synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-(BenzylOxy)pyridin-3-amine**.

Detailed Protocol (Hypothetical)

- Step 1: Benzyl Protection: 2-Chloro-3-hydroxypyridine is treated with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base (e.g., K_2CO_3 , NaH) in an aprotic solvent (e.g., DMF, Acetone) to protect the hydroxyl group, yielding 3-(benzylOxy)-2-chloropyridine.
- Step 2: Nitration: The protected intermediate is subjected to nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the pyridine ring, likely at the 5-position due to directing effects.
- Step 3: Nucleophilic Aromatic Substitution: The resulting nitro-chloro-pyridine derivative is treated with ammonia under pressure and heat. The highly activated chlorine at the 2-position is displaced by the amino group.
- Step 4: Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This transformation is commonly achieved with high yield using reducing agents like iron powder and ammonium chloride in a solvent mixture like THF/water, or through catalytic hydrogenation (H_2 over Pd/C).[9]

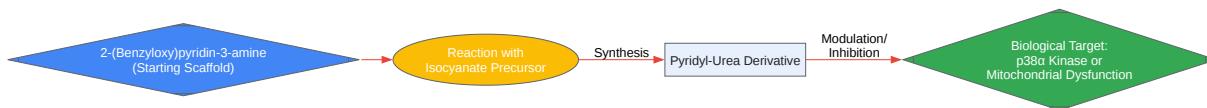
Chemical Reactivity

The reactivity of **2-(BenzylOxy)pyridin-3-amine** is dictated by its functional groups:

- Nucleophilic Amine: The primary amine at the 3-position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. For instance, it has been condensed with diethyl ethoxymethylene malonate to afford 9-benzylOxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one.
- BenzylOxy Group: This group serves as a bulky, lipophilic moiety but can also function as a protecting group for the hydroxyl functionality. It can be cleaved under hydrogenolysis conditions (e.g., H_2 , Pd/C) to reveal the corresponding 3-amino-2-hydroxypyridine.

- Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally deactivated. The ring nitrogen can also be quaternized or coordinate with metal centers.

Part 4: Applications in Research and Drug Development


2-(BenzylOxy)pyridin-3-amine is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate for constructing more elaborate molecules with therapeutic potential.

Role as a Synthetic Intermediate

The compound is a building block for creating libraries of novel compounds for high-throughput screening. Its bifunctional nature (amine and ether) allows for sequential or orthogonal chemical modifications, enabling the exploration of diverse chemical space. It has been used in the synthesis of 1-acetyl-2-[2-(3-benzylOxy)pyridinyl]iminoimidazolidine.

Biological Activity and Therapeutic Targets

- Kinase Inhibition: 2-Amino-3-benzylOxypyridine has been identified as an inhibitor of mitogen-activated protein kinase p38 α (MAPK14). P38 kinases are involved in cellular responses to stress and inflammation, making them attractive targets for treating inflammatory diseases and cancer.
- Neurodegenerative Diseases: A derivative, 1-(3-(benzylOxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea, has been synthesized and investigated as a potential modulator for amyloid beta (A β)-induced mitochondrial dysfunction, a key pathological feature of Alzheimer's disease. This highlights the utility of the 2-(benzylOxy)pyridin-amine scaffold in designing agents that target complex neurological disorders.

[Click to download full resolution via product page](#)

Caption: Role as a scaffold in developing bioactive molecules.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling and storage are essential to ensure safety.

Hazard Identification

According to the Globally Harmonized System (GHS), **2-(BenzylOxy)pyridin-3-amine** is classified with the following hazards:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2] The signal word is "Warning".

Recommended Precautions

- Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask (type N95 or equivalent) should be worn when handling the solid powder to avoid inhalation.
- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[7] It is classified as a combustible solid (Storage Class 11).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3-(benzyloxy)pyridine | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-3-benzyloxyppyridine | C12H12N2O | CID 90334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(benzyloxy)pyridin-3-amine (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. 2-Amino-3-benzyloxyppyridine(24016-03-3) 1H NMR [m.chemicalbook.com]
- 5. 3-Benzylxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-(Benzylxypyridin-3-amine - Lead Sciences [lead-sciences.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]
- To cite this document: BenchChem. [2-(Benzylxypyridin-3-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287791#2-benzyloxy-pyridin-3-amine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com